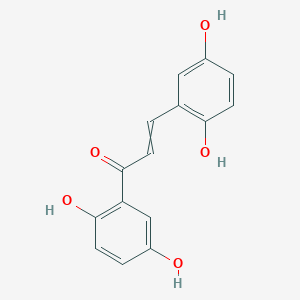
1,3-Isobenzofurandione, 5,5'-(1,9-decadiyne-1,10-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- is an organic compound characterized by the presence of two isobenzofurandione units connected by a 1,9-decadiyne linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- typically involves the condensation of phthalic anhydride derivatives with a diacetylene compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phthalic anhydride, acetylene derivatives, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- involves its interaction with molecular targets through various pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Isobenzofurandione, 5,5’-(1,2-diazenediyl)bis-: Similar structure but with a diazene linker.
5,5’-(9H-Fluorene-9,9-diyl)bis(isobenzofuran-1,3-dione): Contains a fluorene linker instead of a decadiyne linker.
Uniqueness
1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- is unique due to its 1,9-decadiyne linker, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
402717-49-1 |
|---|---|
Molekularformel |
C26H18O6 |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
5-[10-(1,3-dioxo-2-benzofuran-5-yl)deca-1,9-diynyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C26H18O6/c27-23-19-13-11-17(15-21(19)25(29)31-23)9-7-5-3-1-2-4-6-8-10-18-12-14-20-22(16-18)26(30)32-24(20)28/h11-16H,1-6H2 |
InChI-Schlüssel |
MLRIFEKGGNVYJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#CCCCCCCC#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


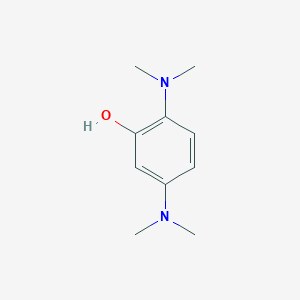
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
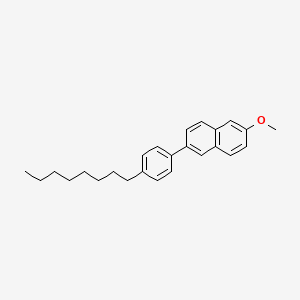

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
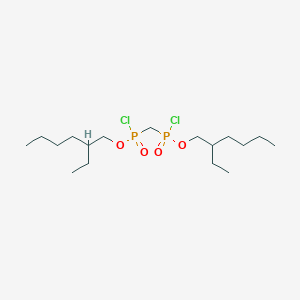
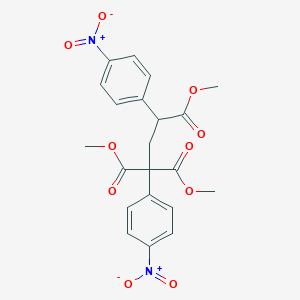
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
